(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid
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Overview
Description
Fmoc-Arg(Z)2-OH, also known as N2-(9-fluorenylmethoxycarbonyl)-N5,N5-bis(benzyloxycarbonyl)-L-arginine, is a derivative of the amino acid arginine. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is particularly valuable in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Z)2-OH typically involves the protection of the arginine molecule with fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. One common method starts with Fmoc-ornithine hydrochloride and N,N’-di-Boc-N’'-triflylguanidine in the presence of diisopropylethylamine (DIEA) to yield the desired product . Another method involves the use of N-butylpyrrolidinone (NBP) as a solvent, which has been shown to be an excellent alternative to the hazardous dimethylformamide (DMF) for solid-phase peptide synthesis .
Industrial Production Methods
In industrial settings, the preparation of Fmoc-Arg(Z)2-OH often involves large-scale solid-phase peptide synthesis (SPPS). The process includes the use of automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The use of solvents like NBP and coupling reagents such as OxymaPure and diisopropylcarbodiimide (DIC) are common in these industrial processes .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using basic conditions, typically with piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC and OxymaPure.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence, where Fmoc-Arg(Z)2-OH is incorporated at specific positions. The deprotection reactions yield free amines, which can further react to form peptide bonds .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Arg(Z)2-OH is used extensively in the synthesis of complex peptides. Its protective groups allow for selective reactions, making it a valuable tool in the construction of peptide libraries .
Biology
In biological research, peptides synthesized using Fmoc-Arg(Z)2-OH are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
In medicine, peptides containing Fmoc-Arg(Z)2-OH are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the industrial sector, Fmoc-Arg(Z)2-OH is used in the large-scale production of peptides for various applications, including pharmaceuticals, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of Fmoc-Arg(Z)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of arginine, preventing unwanted side reactions during peptide bond formation. The Z groups protect the guanidino side chain of arginine, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative used in peptide synthesis, but with different protective groups.
Fmoc-Arg(Boc)2-OH: Similar to Fmoc-Arg(Z)2-OH but uses Boc groups for protection.
Uniqueness
Fmoc-Arg(Z)2-OH is unique due to its combination of Fmoc and Z protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .
Properties
IUPAC Name |
5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMVWWEOHTNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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